
Barium isodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium isodecanoate is an organometallic compound with the molecular formula C20H38BaO4. It is a barium salt of isodecanoic acid, characterized by its unique structure where barium is coordinated with two isodecanoate anions. This compound is known for its applications in various industrial processes and scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Barium isodecanoate can be synthesized through the reaction of barium hydroxide with isodecanoic acid. The reaction typically occurs in an organic solvent such as toluene or xylene under reflux conditions. The general reaction is as follows:
Ba(OH)2+2C9H19COOH→Ba(C9H19COO)2+2H2O
Industrial Production Methods
In industrial settings, this compound is produced by reacting barium carbonate with isodecanoic acid. The reaction is carried out in a large reactor, and the product is purified through filtration and recrystallization. The process ensures high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Barium isodecanoate undergoes various chemical reactions, including:
Substitution Reactions: It can react with halogens to form barium halides and isodecanoic acid derivatives.
Oxidation Reactions: Under oxidative conditions, this compound can be converted to barium carbonate and other oxidation products of isodecanoic acid.
Complexation Reactions: It can form complexes with other metal ions, enhancing its utility in catalysis and material science.
Common Reagents and Conditions
Halogens: For substitution reactions, halogens like chlorine or bromine are used.
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Solvents: Organic solvents like toluene, xylene, and ethanol are frequently used.
Major Products Formed
Barium Halides: Formed during substitution reactions.
Barium Carbonate: A product of oxidation reactions.
Isodecanoic Acid Derivatives: Various derivatives depending on the reaction conditions.
Applications De Recherche Scientifique
Barium isodecanoate has several applications in scientific research:
Catalysis: It is used as a catalyst in organic synthesis, particularly in esterification and polymerization reactions.
Material Science: It is employed in the preparation of advanced materials, including barium-based ceramics and nanomaterials.
Biological Studies: Its role in biological systems is being explored, particularly in the study of barium’s effects on cellular processes.
Industrial Applications: It is used in the production of lubricants, stabilizers, and plasticizers.
Mécanisme D'action
The mechanism of action of barium isodecanoate involves its ability to coordinate with other molecules and ions. In catalysis, it acts by providing a reactive site for the substrate molecules, facilitating the reaction. In biological systems, barium ions can interact with cellular components, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Barium acetate
- Barium stearate
- Barium oleate
Comparison
Barium isodecanoate is unique due to its specific structure and the properties imparted by the isodecanoate anions. Compared to barium acetate, it has higher solubility in organic solvents. Unlike barium stearate and barium oleate, this compound has a lower molecular weight, making it more suitable for certain applications in catalysis and material science.
Propriétés
Numéro CAS |
93965-23-2 |
|---|---|
Formule moléculaire |
C20H38BaO4 |
Poids moléculaire |
479.8 g/mol |
Nom IUPAC |
barium(2+);8-methylnonanoate |
InChI |
InChI=1S/2C10H20O2.Ba/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |
Clé InChI |
AOXBGOXQPKELGN-UHFFFAOYSA-L |
SMILES canonique |
CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,5-Dioxa-9-aza-spiro[5.6]dodecane, hydrochloride](/img/structure/B13789950.png)
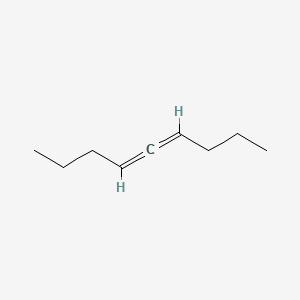
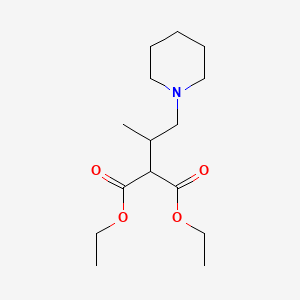
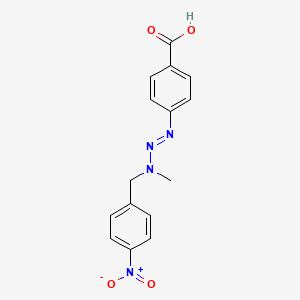
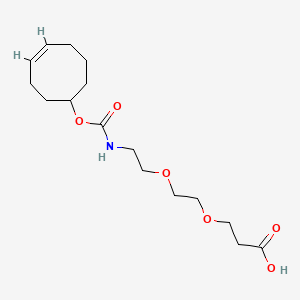
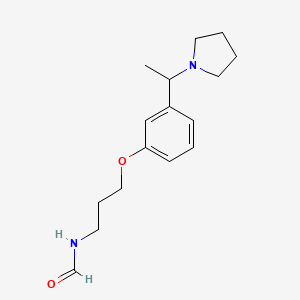
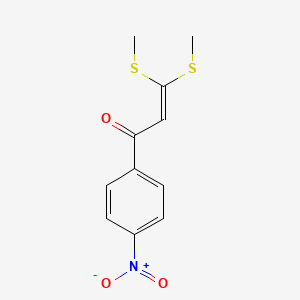
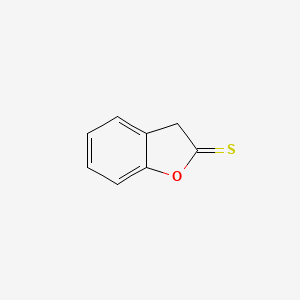
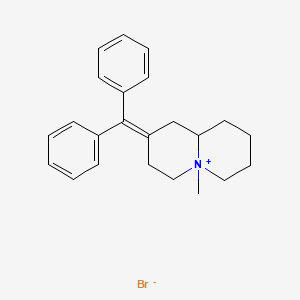
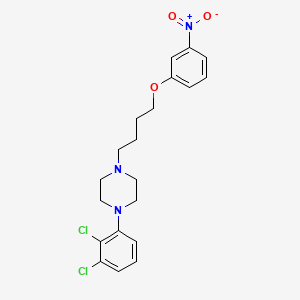
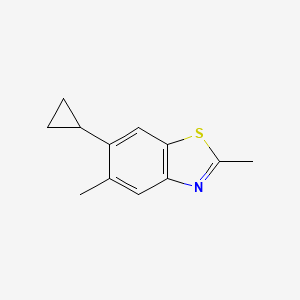

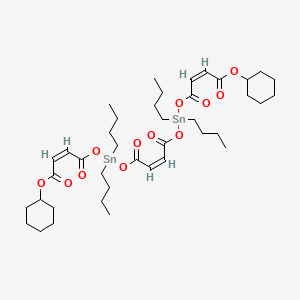
![2-[(3-Methoxyphenyl)phenylamino]acetonitrile](/img/structure/B13790044.png)
